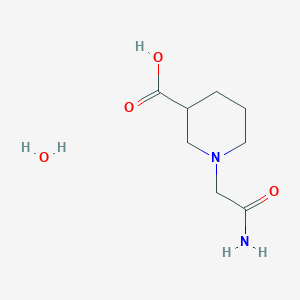

1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid hydrate

Overview

Description

“1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid hydrate” is a chemical compound with the empirical formula C8H16N2O4 . It has been used in the synthesis of novel N-substituted piperidine-3-carboxylic acid derivatives, which have been evaluated for anticonvulsant activity .

Synthesis Analysis

The synthesis of related compounds involves the creation of Schiff bases of 1-(2-Aminoethyl)piperidine-3-carboxylic acid . These compounds were characterized and screened for anticonvulsant activity .Molecular Structure Analysis

The molecular structure of “1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid hydrate” can be represented by the SMILES stringO=C(O)C(CCC1)CN1CC(N)=O.O . Chemical Reactions Analysis

While specific chemical reactions involving “1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid hydrate” are not detailed, related compounds have been used as reactants for the synthesis of Pim-1 inhibitors and selective GPR119 agonists for type II diabetes .Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 204.22 .Scientific Research Applications

Drug Development

1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid hydrate: is a valuable compound in the field of drug development. Its structure is conducive to the synthesis of novel pharmaceutical agents, particularly those targeting neurological disorders . For instance, derivatives of this compound have been evaluated for their anticonvulsant properties, showing promise in crossing the blood-brain barrier and exhibiting potential as new treatments for epilepsy .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block. It can be used to synthesize a variety of N-substituted piperidine derivatives, which are important intermediates in the production of more complex molecules . These derivatives can be further modified to create a wide range of substances with potential applications in medicinal chemistry and materials science.

Molecular Modeling

The compound’s derivatives have been used in molecular modeling studies to understand their interactions with biological targets. For example, in silico docking and dynamics simulations have been performed to predict how these molecules might interact with proteins such as the human GABA transporter 1 (GAT1), which is significant in the study of neurotransmission and neurological disorders .

Blood-Brain Barrier Permeability Studies

Researchers have utilized derivatives of 1-(2-amino-2-oxoethyl)piperidine-3-carboxylic acid hydrate to study in vitro blood-brain barrier permeability. This is crucial for the development of drugs that must reach the brain to be effective, particularly in the treatment of central nervous system disorders .

Anticonvulsant Activity Screening

Compounds synthesized from 1-(2-amino-2-oxoethyl)piperidine-3-carboxylic acid hydrate have been screened for anticonvulsant activity using various in vivo seizure models. This screening is part of the process to identify new therapeutic agents for the management of seizure disorders .

Neurotoxicity Evaluation

The neurotoxicity of compounds derived from this chemical has been assessed using assays like the rotarod test. Such evaluations are essential to ensure that potential new drugs do not impair motor coordination or other neurological functions .

Future Directions

While specific future directions are not mentioned, the development of novel antiepileptic drugs with improved efficacy, considerable tolerability, and lower toxicity is a paramount necessity . The study of “1-(2-Amino-2-oxoethyl)piperidine-3-carboxylic acid hydrate” and related compounds could contribute to this field .

properties

IUPAC Name |

1-(2-amino-2-oxoethyl)piperidine-3-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3.H2O/c9-7(11)5-10-3-1-2-6(4-10)8(12)13;/h6H,1-5H2,(H2,9,11)(H,12,13);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYRFXZSQRTZBFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC(=O)N)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1609395-21-2 | |

| Record name | 3-Piperidinecarboxylic acid, 1-(2-amino-2-oxoethyl)-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-Chloro-2-(1-pyrrolidinyl)phenyl]amine dihydrochloride](/img/structure/B1379659.png)

![{3-[(Dimethylamino)methyl]-3-piperidinyl}methanol dihydrochloride](/img/structure/B1379662.png)

![Methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate](/img/structure/B1379664.png)

![Tert-butyl 3-[(2-cyanopyridin-4-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B1379666.png)

![[4-(But-3-yn-2-yloxy)phenyl]methanol](/img/structure/B1379668.png)

![[(3-Chloro-1-benzothien-2-yl)methyl]amine hydrochloride](/img/structure/B1379673.png)

![2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde hydrochloride](/img/structure/B1379675.png)